molecular formula C6H9N3O3 B3369784 2-(3,5-Dioxopiperazin-1-yl)acetamide CAS No. 24553-06-8

2-(3,5-Dioxopiperazin-1-yl)acetamide

Cat. No.: B3369784
CAS No.: 24553-06-8
M. Wt: 171.15 g/mol
InChI Key: NEJIUCPWCYXIJN-UHFFFAOYSA-N
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Description

2-(3,5-Dioxopiperazin-1-yl)acetamide is a compound that belongs to the class of dioxopiperazines These compounds are characterized by a piperazine ring with two ketone groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dioxopiperazin-1-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamines with carbonyl compounds under acidic or basic conditions. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can then be deprotected to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-(3,5-Dioxopiperazin-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression . The compound’s ability to modulate these targets can lead to changes in cellular behavior and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,5-Dioxopiperazin-1-yl)acetamide include other dioxopiperazines and piperidine derivatives. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit HDACs and other molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(3,5-dioxopiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-4(10)1-9-2-5(11)8-6(12)3-9/h1-3H2,(H2,7,10)(H,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJIUCPWCYXIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362016
Record name 2-(3,5-dioxopiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24553-06-8
Record name 2-(3,5-dioxopiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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